2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide
Description
This compound features a benzamide core substituted with a bromine atom at position 2 and a methoxy group at position 4. The amide nitrogen is linked to a 3-(furan-3-yl)-3-hydroxypropyl chain. The bromine and methoxy substituents likely influence electronic properties, lipophilicity, and steric bulk, making this compound relevant in medicinal chemistry for applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGCPUZPJDIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide typically involves multiple steps:
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated benzamide in the presence of a palladium catalyst.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the amide nitrogen of the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Carbon tetrachloride (CCl4), tetrahydrofuran (THF)
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Hydroxy derivatives
Substitution Products: Amino or thiol derivatives
Scientific Research Applications
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with similar benzamide derivatives:
Key Differences and Implications
Substituent Effects :
- Halogens : The target’s bromine at position 2 contrasts with fluorine in and . Bromine’s larger size may improve target binding via van der Waals interactions but could reduce solubility compared to fluorine .
- Methoxy vs. Chloro : The target’s 5-methoxy group (electron-donating) may enhance solubility, while the chloro substituent in (electron-withdrawing) might improve electrophilic reactivity .
Linker Diversity :
- The hydroxypropyl chain in the target enables hydrogen bonding, unlike the simple propyl group in or the absence of a spacer in . This could influence conformational flexibility and binding pocket accessibility .
Furan Modifications: The target’s furan-3-yl group differs from the 5-bromo-2-furoyl moiety in .
Molecular Weight Trends :
- The target (383.20 g/mol) and (420.05 g/mol) have higher molecular weights due to extended substituents, which may impact pharmacokinetics (e.g., absorption and distribution) compared to lighter analogs like (324.14 g/mol) .
Biological Activity
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrNO4, with a molecular weight of 354.20 g/mol. The compound features:
- Bromine atom : Contributes to its reactivity and potential biological interactions.
- Furan ring : Enhances electron-rich character, facilitating interactions with biological targets.
- Methoxybenzamide moiety : Provides structural stability and potential for hydrogen bonding.
Synthesis
The synthesis of this compound typically involves multiple organic reactions, often optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance efficiency. The synthetic route may include:
- Formation of the furan ring .
- Substitution reactions using brominated precursors .
- Amidation to form the benzamide structure .
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer properties : Similar derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and others.
- Anti-inflammatory effects : Mechanisms may involve inhibition of pro-inflammatory cytokines or pathways.
- Antimicrobial activity : Some studies suggest effectiveness against Gram-positive and Gram-negative bacteria.
Antiproliferative Activity
In a study assessing the antiproliferative effects of related compounds, derivatives demonstrated significant activity against cancer cell lines with IC50 values ranging from 1.2 to 8.7 μM. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | MCF-7 | 4.8 |
| Compound C | MCF-7 | 8.7 |
This highlights the potential of this compound as a lead compound for further development in oncology.
Antioxidative Activity
The antioxidative capacity was evaluated using spectroscopic methods, revealing that certain derivatives exhibited enhanced protective effects against oxidative stress, which could be linked to their structural characteristics.
The mechanism of action for this compound likely involves:
- Binding interactions : The furan ring may interact with enzyme active sites or receptor binding domains.
- Inhibition of signaling pathways : Compounds may inhibit pathways involved in cell proliferation or inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
